N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,5-difluorobenzenesulfonamide
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Description
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,5-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C17H14F2N2O5S and its molecular weight is 396.36. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the p300/CBP (CREB-binding protein) histone acetyltransferase domain . These are key transcriptional co-activators that are essential for a multitude of cellular processes and have been implicated in human pathological conditions, including cancer .
Mode of Action
The compound acts as a potent and selective inhibitor of the p300/CBP histone acetyltransferase domain . It competes with acetyl coenzyme A (acetyl-CoA) at the catalytic active site of p300 . The IC50 values are 2.6 and 9.8 nM for the CBP-bromodomain HAT-C/H3 (BHC) and p300-BHC domains, respectively .
Biochemical Pathways
The compound affects the dynamic and reversible acetylation of proteins, a major epigenetic regulatory mechanism of gene transcription . This process is catalyzed by histone acetyltransferases (HATs) and histone deacetylases (HDACs), and is associated with multiple diseases . By inhibiting the p300/CBP HAT domain, the compound can decrease acetylated histone H3 lysine 27 (H3K27Ac) levels in cells .
Result of Action
The compound’s action results in a reduction in the proliferation of various cancer cell lines, including non-small cell lung cancer (NSCLC), small cell lung cancer, triple-negative breast cancer, mantel cell lymphoma, multiple myeloma, non-Hodgkin’s, and acute myeloid leukemia .
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,5-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O5S/c18-12-6-7-13(19)15(8-12)27(24,25)20-14(11-4-2-1-3-5-11)9-21-16(22)10-26-17(21)23/h1-8,14,20H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXKESAAJKZWJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.